molecular formula C6H12F2N2 B11790178 3,3-Difluoro-1-methylpiperidin-4-amine

3,3-Difluoro-1-methylpiperidin-4-amine

Cat. No.: B11790178
M. Wt: 150.17 g/mol
InChI Key: ZDIKJUFGUYAAGP-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylpiperidin-4-amine is a chemical compound with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol . It is characterized by the presence of two fluorine atoms at the 3rd position and a methyl group at the 1st position of the piperidine ring, along with an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methylpiperidin-4-amine typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-amine with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3,3-Difluoro-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and context of its use .

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

3,3-difluoro-1-methylpiperidin-4-amine

InChI

InChI=1S/C6H12F2N2/c1-10-3-2-5(9)6(7,8)4-10/h5H,2-4,9H2,1H3

InChI Key

ZDIKJUFGUYAAGP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)N

Origin of Product

United States

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